molecular formula C11H16O2 B12570747 1,3-Butanediol, 2-methyl-1-phenyl-, (1S,2R,3S)- CAS No. 283151-73-5

1,3-Butanediol, 2-methyl-1-phenyl-, (1S,2R,3S)-

Cat. No.: B12570747
CAS No.: 283151-73-5
M. Wt: 180.24 g/mol
InChI Key: QHXAOJQLZHLLON-YWVKMMECSA-N
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Description

1,3-Butanediol, 2-methyl-1-phenyl-, (1S,2R,3S)- is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . This compound is a chiral molecule, meaning it has non-superimposable mirror images, which can significantly affect its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Butanediol, 2-methyl-1-phenyl-, (1S,2R,3S)- typically involves the reaction of 2-methyl-1-phenyl-1,3-butanediol with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. These methods often include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Butanediol, 2-methyl-1-phenyl-, (1S,2R,3S)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .

Scientific Research Applications

1,3-Butanediol, 2-methyl-1-phenyl-, (1S,2R,3S)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Butanediol, 2-methyl-1-phenyl-, (1S,2R,3S)- involves its interaction with specific molecular targets and pathways. These interactions can affect various biochemical processes, such as enzyme activity and signal transduction. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Butanediol
  • 1,4-Butanediol
  • 2,3-Butanediol

Uniqueness

1,3-Butanediol, 2-methyl-1-phenyl-, (1S,2R,3S)- is unique due to its specific chiral configuration and the presence of both methyl and phenyl groups. These structural features can significantly influence its chemical behavior and interactions, making it distinct from other similar compounds .

Properties

CAS No.

283151-73-5

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(1S,2R,3S)-2-methyl-1-phenylbutane-1,3-diol

InChI

InChI=1S/C11H16O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-9,11-13H,1-2H3/t8-,9+,11+/m1/s1

InChI Key

QHXAOJQLZHLLON-YWVKMMECSA-N

Isomeric SMILES

C[C@H]([C@H](C)O)[C@@H](C1=CC=CC=C1)O

Canonical SMILES

CC(C(C)O)C(C1=CC=CC=C1)O

Origin of Product

United States

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